

Stereochemistry of D-Galactonic Acid and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Galactonic acid*

Cat. No.: *B078924*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of **D-galactonic acid** and its key isomers. **D-galactonic acid**, a sugar acid derived from the oxidation of D-galactose, and its stereoisomers are of significant interest in various fields, including biochemistry, pharmaceutical sciences, and food chemistry, due to their potential biological activities and roles as metabolic intermediates.^[1] This document details the structural relationships, physicochemical properties, and relevant experimental methodologies for the study of these compounds.

Introduction to Aldonic Acids and Stereoisomerism

Aldonic acids are a class of sugar acids formed by the oxidation of the aldehyde group of an aldose monosaccharide to a carboxylic acid.^[2] The general structure is characterized by a carboxyl group at one end of a polyhydroxylated carbon chain. The stereochemistry of aldonic acids is directly related to the stereochemistry of the parent aldose. Isomers of these compounds, particularly epimers, which differ in the configuration at a single chiral center, often exhibit distinct biological and chemical properties.

Stereochemistry of D-Galactonic Acid

D-Galactonic acid is derived from the oxidation of D-galactose.^[1] Its structure features a six-carbon chain with a carboxylic acid group at C1 and hydroxyl groups at C2, C3, C4, C5, and C6. The stereochemical configuration of **D-galactonic acid** is defined by the spatial

arrangement of these hydroxyl groups. The IUPAC name for D-**galactonic acid** is (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid.

Below are the Fischer projections for D-**galactonic acid** and its C2 and C4 epimers, D-talonic acid and D-gluconic acid, respectively.

- **D-Galactonic Acid:** The C4 epimer of D-gluconic acid.
- **D-Talonic Acid:** The C2 epimer of D-**galactonic acid**.
- **D-Gluconic Acid:** The C2 epimer of D-mannonic acid and the C4 epimer of D-**galactonic acid**.

Caption: Stereochemical relationship of D-**Galactonic Acid** and its C2 and C4 epimers.

Quantitative Data of D-Galactonic Acid and Its Isomers

The physicochemical properties of aldonic acids are crucial for their identification, separation, and application. The following table summarizes key quantitative data for D-**galactonic acid** and its C2 and C4 epimers.

Property	D-Galactonic Acid	D-Talonic Acid	D-Gluconic Acid
Molecular Formula	C ₆ H ₁₂ O ₇	C ₆ H ₁₂ O ₇	C ₆ H ₁₂ O ₇
Molar Mass (g/mol)	196.16	196.16	196.16
Melting Point (°C)	122-136[3][4]	Data not readily available	131[4][5]
Specific Rotation ([α]D)	-6.7° to +12.95° (mutarotatory)[6]	Levorotatory[7]	-6.7° to +12.95° (mutarotatory)[8]
pKa	~3.35[6]	Data not readily available	~3.86[5]
CAS Number	576-36-3	20249-75-0	526-95-4

Note: Data for D-talonic acid is limited in the publicly available literature.

Experimental Protocols

Enzymatic Oxidation of Aldoses:

A common and efficient method for the synthesis of aldonic acids is the enzymatic oxidation of the corresponding aldose.[\[9\]](#)

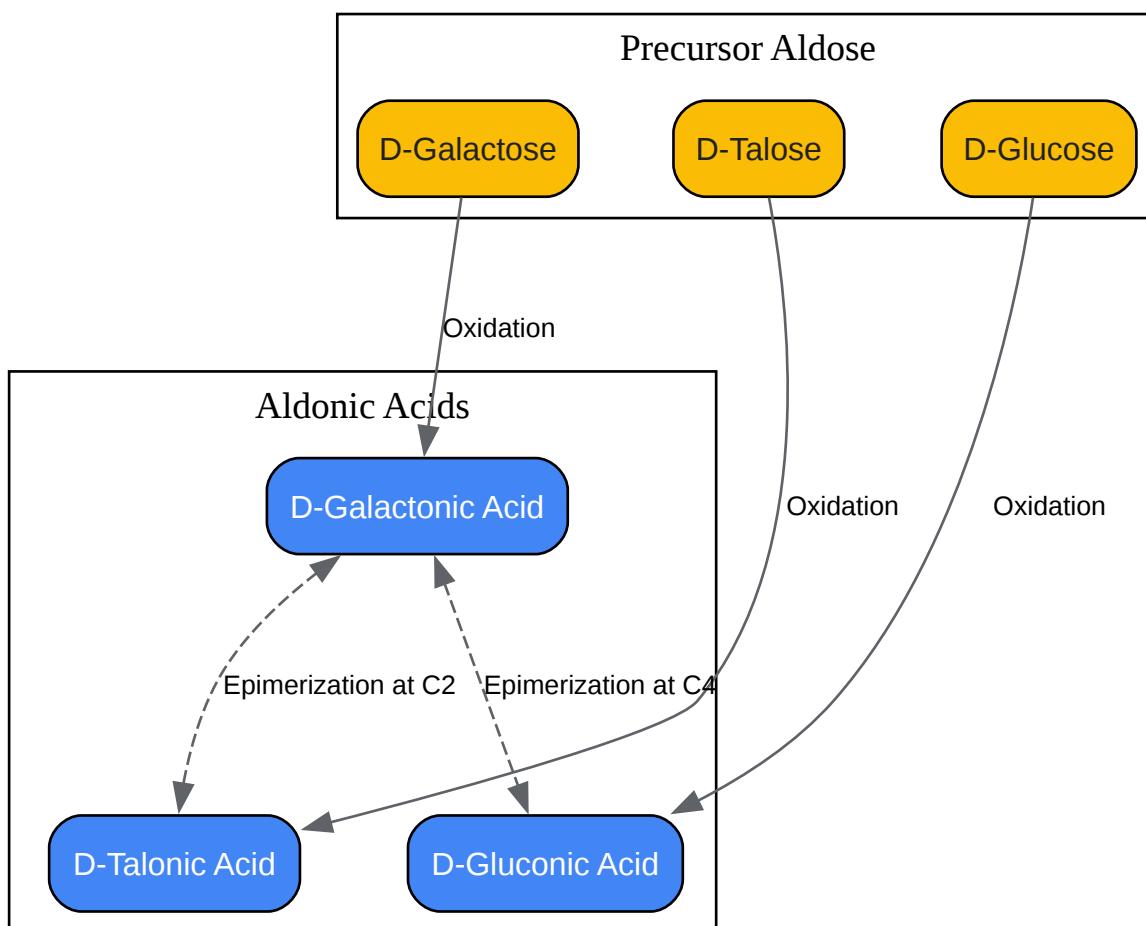
- Principle: Glucose oxidase can be used to catalyze the oxidation of various aldoses, including D-galactose, to their corresponding aldonic acids.[\[9\]](#)
- Materials:
 - D-galactose (or other aldose)
 - Glucose oxidase
 - Catalase (to decompose hydrogen peroxide byproduct)
 - Deionized water
 - pH meter and buffer solutions
- Procedure:
 - Dissolve the desired aldose (e.g., D-galactose) in deionized water to a suitable concentration.
 - Adjust the pH of the solution to the optimal range for glucose oxidase activity (typically around pH 5.5).
 - Add glucose oxidase and catalase to the solution.
 - Stir the reaction mixture at a controlled temperature (e.g., 30-37°C) and monitor the reaction progress by measuring the consumption of the aldose or the formation of the aldonic acid using techniques like HPLC.

- Upon completion, the enzyme can be denatured by heat and removed by centrifugation or filtration.
- The resulting solution contains the desired aldonic acid, which can be further purified.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation and quantification of aldonic acid isomers.

- Principle: Anion-exchange chromatography is particularly effective for separating acidic sugars like aldonic acids.
- Instrumentation:
 - HPLC system with a pulsed amperometric detector (PAD) or a UV detector.
 - Anion-exchange column (e.g., CarboPac™ series).
- Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for elution.
- Procedure:
 - Prepare standard solutions of the individual aldonic acids (**D-galactonic acid**, D-gluconic acid, etc.) in deionized water.
 - Prepare the sample by dissolving it in the mobile phase or deionized water and filtering it through a 0.45 µm filter.
 - Inject the standards and the sample into the HPLC system.
 - Run the gradient elution program to separate the isomers.
 - Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
 - Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve generated from the standards.


Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy are invaluable tools for the structural elucidation of aldonic acids and their isomers.

- Principle: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the stereochemistry.
- Sample Preparation: Dissolve the purified aldonic acid in a suitable deuterated solvent, such as D_2O .
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to aid in the assignment of signals.
- Data Analysis: The chemical shifts and coupling constants of the signals are characteristic of the specific stereoisomer and can be compared to literature values for confirmation. For example, ^1H NMR spectra of **D-galactonic acid** in D_2O show characteristic signals for the protons on the carbon chain. Similarly, ^{13}C NMR provides distinct signals for each carbon atom in the molecule.^[8]

Logical Relationships and Pathways

The stereochemical relationships between **D-galactonic acid** and its isomers are fundamental to understanding their interconversion and distinct biological roles. The following diagram illustrates the epimerization relationships.

[Click to download full resolution via product page](#)

Caption: Oxidation of aldoses to aldonic acids and their epimeric relationships.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry of **D-galactonic acid** and its C2 and C4 epimers, D-talonic acid and D-gluconic acid. The provided information on their structures, physicochemical properties, and analytical methodologies serves as a valuable resource for researchers and professionals in related fields. Further research is warranted to fully elucidate the properties and potential applications of less-studied isomers like D-talonic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Gluconic acid «delta»-lactone - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Talonic acid, γ -lactone, 4TMS derivavative [webbook.nist.gov]
- 5. Talonic acid | C6H12O7 | CID 3246058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D(-)-Gulonic acid gamma-lactone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 8. tsijournals.com [tsijournals.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stereochemistry of D-Galactonic Acid and Its Isomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078924#stereochemistry-of-d-galactonic-acid-and-its-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com